

# Spectroscopic Profile of Diethylcyanamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Diethylcyanamide

Cat. No.: B1293381

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **diethylcyanamide** (C<sub>5</sub>H<sub>10</sub>N<sub>2</sub>), a valuable reagent in organic synthesis. The information presented herein is intended to support research and development activities by providing readily accessible and clearly structured spectroscopic reference data.

## Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **diethylcyanamide**.

### <sup>1</sup>H NMR Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Diethylcyanamide**

| Chemical Shift (δ)<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz | Assignment                    |
|---------------------------|--------------|-----------------------------|-------------------------------|
| 3.039                     | Quartet      | 7.3                         | Methylene (-CH <sub>2</sub> ) |
| 1.272                     | Triplet      | 7.3                         | Methyl (-CH <sub>3</sub> )    |

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 90 MHz[1]

## <sup>13</sup>C NMR Data

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Diethylcyanamide**

| Chemical Shift (δ) ppm | Assignment |
|------------------------|------------|
| Data not available     | -          |
| Data not available     | -          |
| Data not available     | -          |

Note: <sup>13</sup>C NMR data for **diethylcyanamide** was not readily available in the public databases searched.

## Infrared (IR) Spectroscopy Data

The following major absorption peaks have been estimated from the gas-phase FT-IR spectrum available from the NIST Chemistry WebBook.

Table 3: Principal IR Absorption Bands for **Diethylcyanamide** (Gas Phase)

| Wavenumber (cm <sup>-1</sup> ) | Vibrational Mode Assignment                 |
|--------------------------------|---|
| ~2980                          | C-H stretch (asymmetric, -CH <sub>3</sub> ) |
| ~2940                          | C-H stretch (asymmetric, -CH <sub>2</sub> ) |
| ~2880                          | C-H stretch (symmetric, -CH <sub>3</sub> )  |
| ~2215                          | C≡N stretch (cyanamide)                     |
| ~1460                          | C-H bend (scissoring, -CH <sub>2</sub> )    |
| ~1380                          | C-H bend (symmetric, -CH <sub>3</sub> )     |
| ~1270                          | C-N stretch                                 |

## Mass Spectrometry (MS) Data

The mass spectrum was obtained by electron ionization (EI).

Table 4: Mass Spectrometry Data (m/z and Relative Intensity) for **Diethylcyanamide**<sup>[1]</sup>

| m/z | Relative Intensity (%) | Proposed Fragment                                 |
|-----|------------------------|---|
| 98  | 30.5                   | [M] <sup>+</sup> (Molecular Ion)                  |
| 83  | 27.9                   | [M - CH <sub>3</sub> ] <sup>+</sup>               |
| 69  | 8.6                    | [M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> |
| 55  | 100.0                  | [C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>     |
| 42  | 8.0                    | [C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>    |
| 29  | 20.9                   | [C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>     |
| 27  | 12.3                   | [C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>     |

## Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data for **diethylcyanamide** are not available. However, the following sections describe generalized and typical methodologies for the spectroscopic techniques discussed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared in a deuterated solvent, typically at a concentration of 5-25 mg/0.6-0.7 mL for <sup>1</sup>H NMR. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration. The solution is then transferred to an NMR tube. The spectrum is acquired on an NMR spectrometer by placing the sample in a strong magnetic field and irradiating it with radiofrequency pulses. The resulting free induction decay (FID) is then Fourier-transformed to produce the NMR spectrum. For <sup>13</sup>C NMR, a higher concentration of the sample (50-100 mg) is generally required due to the low natural abundance of the <sup>13</sup>C isotope.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample such as **diethylcyanamide**, an FT-IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of

the liquid is placed directly onto the ATR crystal. A background spectrum of the empty sample holder (or the salt plates/ATR crystal) is recorded first and automatically subtracted from the sample spectrum. The instrument then passes an infrared beam through the sample, and the detector measures the frequencies at which the infrared radiation is absorbed by the molecule's vibrational modes.

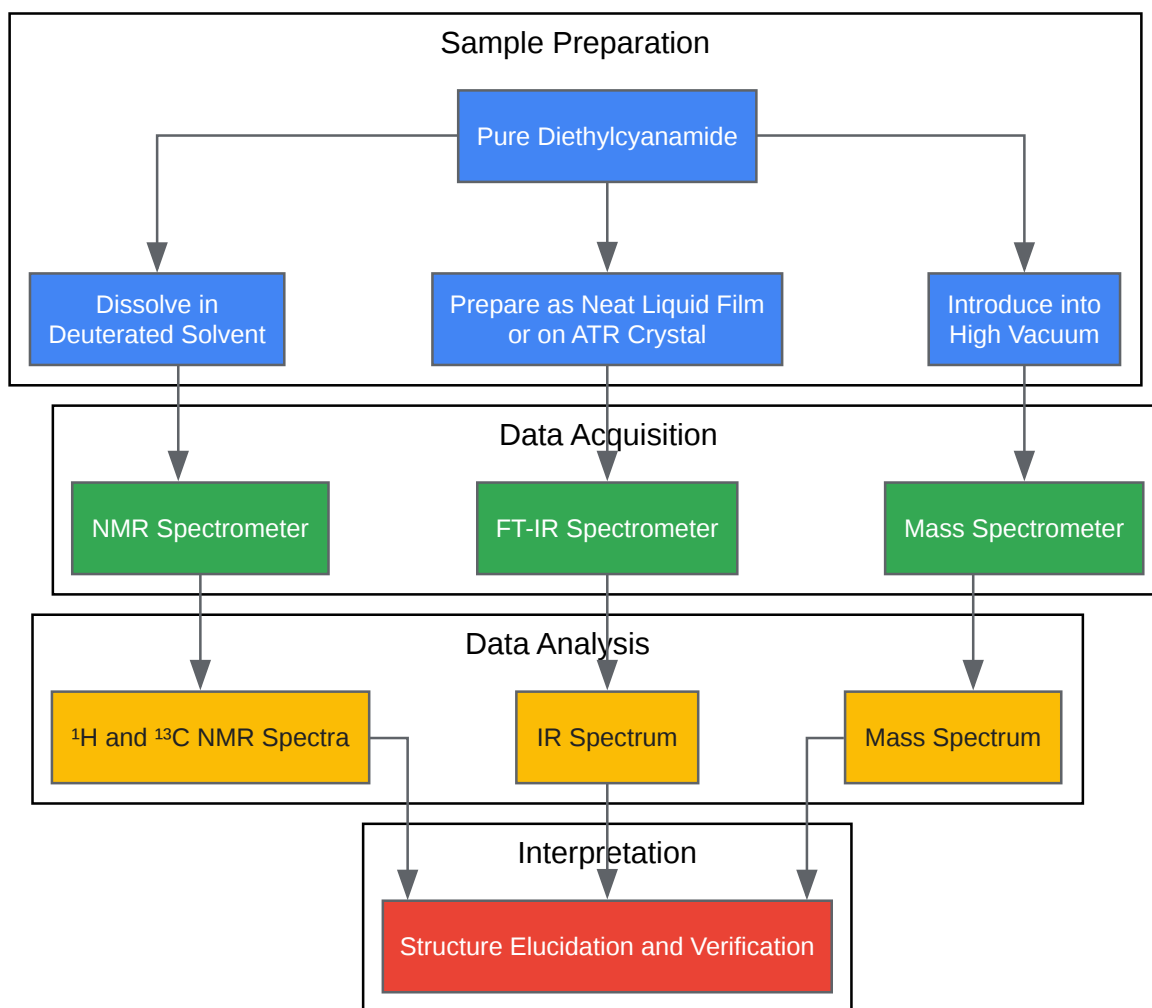
## Electron Ionization Mass Spectrometry (EI-MS)

In a typical EI-MS experiment, the sample is introduced into the mass spectrometer's ion source, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ( $m/z$ ) ratio. A detector then records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **diethylcyanamide**.

## General Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for spectroscopic analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. DIETHYLCYANAMIDE(617-83-4) IR Spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Diethylcyanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293381#spectroscopic-data-nmr-ir-ms-of-diethylcyanamide]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)